tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable nitrophenyl derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like diethyl ether. The reaction mixture is usually quenched with water and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butyl group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid can facilitate the substitution of the tert-butyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected carbamates.
Scientific Research Applications
tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is used in various scientific research fields:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the active amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in peptide synthesis.
tert-Butyl N-hydroxycarbamate: Used in various organic synthesis applications.
Uniqueness
tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is unique due to the presence of both a hydroxymethyl and a nitrophenyl group, which provide additional functionalization options compared to other similar compounds. This makes it particularly useful in complex synthetic pathways and specialized research applications.
Properties
Molecular Formula |
C13H18N2O5 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)-4-nitrophenyl]methyl]carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-7-9-4-5-11(15(18)19)10(6-9)8-16/h4-6,16H,7-8H2,1-3H3,(H,14,17) |
InChI Key |
WXGGRWSBUZTEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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